molecular formula C8H12O2S B14641845 Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide CAS No. 55370-42-8

Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide

Cat. No.: B14641845
CAS No.: 55370-42-8
M. Wt: 172.25 g/mol
InChI Key: KNWWOEIBNUXLGS-UHFFFAOYSA-N
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Description

Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide is a sulfur-containing heterocyclic compound It is a derivative of benzo[c]thiophene, where the sulfur atom is oxidized to form a dioxide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide typically involves the oxidation of the corresponding benzo[c]thiophene derivative. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the dioxide functionality.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the benzo[c]thiophene derivative is reacted with an oxidizing agent in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide group back to a sulfide or sulfoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups in the presence of catalysts like Lewis acids.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or sulfoxide derivatives.

    Substitution: Various substituted benzo[c]thiophene derivatives.

Scientific Research Applications

Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of pharmaceutical drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include oxidative stress response and modulation of signaling pathways.

Comparison with Similar Compounds

    Benzo[b]thiophene: Another isomer with different substitution patterns.

    Thiophene: A simpler sulfur-containing heterocycle.

    Benzofuran: An oxygen analog of benzo[c]thiophene.

Uniqueness: Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide is unique due to the presence of the dioxide group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where oxidative stability and reactivity are desired.

Properties

CAS No.

55370-42-8

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

1,3,4,5,6,7-hexahydro-2-benzothiophene 2,2-dioxide

InChI

InChI=1S/C8H12O2S/c9-11(10)5-7-3-1-2-4-8(7)6-11/h1-6H2

InChI Key

KNWWOEIBNUXLGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CS(=O)(=O)C2

Origin of Product

United States

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